molecular formula C19H18N4O2 B6124843 4-methoxybenzaldehyde [2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinyl]hydrazone

4-methoxybenzaldehyde [2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinyl]hydrazone

Cat. No. B6124843
M. Wt: 334.4 g/mol
InChI Key: HIKHHEOBRLIKKE-UDWIEESQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxybenzaldehyde [2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinyl]hydrazone, also known as MPHPH, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a hydrazone derivative of pyrimidine and has been found to exhibit various biochemical and physiological effects in laboratory experiments.

Mechanism of Action

The mechanism of action of 4-methoxybenzaldehyde [2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinyl]hydrazone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. This compound has been found to induce apoptosis, or programmed cell death, in cancer cells, which is a key mechanism in the treatment of cancer.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects in laboratory experiments. It has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the activity of various enzymes and signaling pathways that are involved in the development and progression of cancer.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-methoxybenzaldehyde [2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinyl]hydrazone in laboratory experiments is its potent anticancer activity against various cancer cell lines. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in some experiments.

Future Directions

There are several future directions for research on 4-methoxybenzaldehyde [2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinyl]hydrazone. One area of research is the development of new drugs that are based on the structure of this compound for the treatment of various diseases. Another area of research is the investigation of the mechanism of action of this compound and its potential applications in other areas of research, such as neuroscience and immunology.
Conclusion
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in scientific research. It has been found to exhibit potent anticancer activity against various cancer cell lines and has been investigated for its potential applications in the development of new drugs for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of research.

Synthesis Methods

The synthesis of 4-methoxybenzaldehyde [2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinyl]hydrazone involves the reaction of 2-hydroxyacetophenone and 2,6-dimethyl-4-pyrimidinecarboxaldehyde in the presence of 4-methoxybenzaldehyde and hydrazine hydrate. The resulting product is then purified through recrystallization to obtain this compound in its pure form.

Scientific Research Applications

4-methoxybenzaldehyde [2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinyl]hydrazone has been extensively studied for its potential applications in scientific research. One of the major areas of research has been the development of new drugs for the treatment of various diseases, such as cancer and Alzheimer's disease. This compound has been found to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.

properties

IUPAC Name

2-[4-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-6-methylpyrimidin-2-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c1-13-11-18(22-19(21-13)16-5-3-4-6-17(16)24)23-20-12-14-7-9-15(25-2)10-8-14/h3-12,24H,1-2H3,(H,21,22,23)/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIKHHEOBRLIKKE-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC=CC=C2O)NN=CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)C2=CC=CC=C2O)N/N=C/C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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